(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzodioxole moiety, a nitrophenyl group, and a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Nitration of Benzene:
Amide Formation: The final step involves the coupling of the benzodioxole and nitrophenyl groups with a propenamide linkage. This can be done using reagents such as carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Reduction: Formation of amines.
Oxidation: Formation of oxides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to understand its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is a candidate for drug development due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical and biological interactions.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(8-6-13-3-1-2-4-14(13)19(21)22)18-10-12-5-7-15-16(9-12)24-11-23-15/h1-9H,10-11H2,(H,18,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOXGFNFBKIAQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.